2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that belongs to the pyranochromene family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, along with an amino group, a heptyl chain, and a carbonitrile group.
Preparation Methods
The synthesis of 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the Knoevenagel–Michael reaction, which involves the condensation of an aldehyde, malononitrile, and a β-ketoester or 4-hydroxycoumarin in the presence of a catalyst. The reaction can be carried out under conventional heating or microwave irradiation conditions. For example, using sodium fluoride (NaF) as a catalyst under microwave irradiation can yield the desired product in high efficiency .
Chemical Reactions Analysis
2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, antibacterial agent, and enzyme inhibitor.
Biological Studies: It is used in studies related to enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase, which are targets for treating neurodegenerative diseases.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as semiconductors and chemisensors.
Mechanism of Action
The mechanism of action of 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be compared with other pyranochromene derivatives, such as:
2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Known for its antibacterial activity.
2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Exhibits significant anticancer properties.
2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Used in the development of new materials with semiconducting properties.
The uniqueness of this compound lies in its heptyl chain, which can influence its lipophilicity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-4-heptyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-4-5-6-9-13-15(12-21)19(22)25-18-14-10-7-8-11-16(14)24-20(23)17(13)18/h7-8,10-11,13H,2-6,9,22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXJPHTVVOAKBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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